molecular formula C8H15N3 B3070997 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1007459-53-1

1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No. B3070997
CAS RN: 1007459-53-1
M. Wt: 153.22 g/mol
InChI Key: LNFYVTUMCGJYBN-UHFFFAOYSA-N
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Description

“1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine” is a chemical compound with the molecular formula C8H15N3 . It is also known as 1-Isopropyl-1H-pyrazol-4-amine .


Molecular Structure Analysis

The molecular structure of “1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine” can be represented by the InChI code: 1S/C8H15N3/c1-6(2)11-5-4-8(10-11)7(3)9/h4-7H,9H2,1-3H3 . This indicates that the molecule contains 8 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

“1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine” is a liquid at room temperature . Its molecular weight is 153.23 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

Synthesis and Ligand Formation

  • A study by Potapov et al. (2007) explores the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands, including compounds similar to 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine, through reactions in a superbasic medium (Potapov et al., 2007).

Complexation with Metals

  • Choi et al. (2015) investigated cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, which included variants of the compound . These complexes exhibited distinct coordination geometries and were efficient in polymerizing methyl methacrylate (Choi et al., 2015).

Modification of Polymers

  • Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels using amine compounds, including those structurally similar to 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine. These modifications enhanced the thermal stability and biological activities of the polymers (Aly & El-Mohdy, 2015).

Novel Compound Synthesis

  • Svete et al. (2015) described the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines, which are structurally related to the compound in focus. This process involved cyclisation of specific aminoazoles, demonstrating the compound's versatility in synthesizing diverse molecular structures (Svete et al., 2015).

Pharmaceutical Applications

  • Titi et al. (2020) synthesized and characterized pyrazole derivatives including N-((1h-pyrazol-1-yl)methyl) pyrimidin-2-amine and similar compounds, exploring their potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(1-propan-2-ylpyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)11-5-8(4-10-11)7(3)9/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFYVTUMCGJYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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